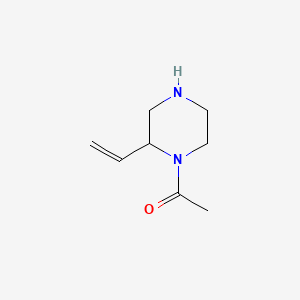

Piperazine, 1-acetyl-2-ethenyl-

Description

Piperazine, 1-acetyl-2-ethenyl-, is a substituted piperazine derivative characterized by an acetyl group at position 1 and an ethenyl (vinyl) group at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and chemical properties. Piperazine derivatives are frequently modified at the nitrogen atoms or carbon backbone to optimize solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(2-ethenylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C8H14N2O/c1-3-8-6-9-4-5-10(8)7(2)11/h3,8-9H,1,4-6H2,2H3 |

InChI Key |

CVBNKUTUBTVAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCNCC1C=C |

Origin of Product |

United States |

Preparation Methods

Preparation via Mono-Protonation and Subsequent Acylation of Piperazine

A widely reported approach for selective 1-substitution on piperazine involves the formation of the piperazine-1-ium cation through mono-protonation, which acts as a protected intermediate to avoid over-substitution or formation of mixtures of mono- and di-substituted products.

- Mono-protonation step: Piperazine is treated with a mild acid such as acetic acid to generate the piperazine-1-ium cation in situ. This protonation selectively activates one nitrogen atom for subsequent electrophilic substitution.

- Acylation step: The protonated piperazine is reacted with acetyl chloride or other acyl chlorides under controlled conditions (e.g., in glacial acetic acid at 40–50 °C) to yield 1-acetylpiperazine derivatives with high chemoselectivity.

- Advantages: This method avoids the formation of 1,4-disubstituted and unsubstituted piperazine byproducts, improving yield and purity. It also allows for solid-phase synthesis using resin-supported piperazine-1-ium cations, facilitating purification and catalyst recovery.

- Catalysis: Copper(I) salts can catalyze the acylation reaction in acetic acid medium, enhancing reaction rates and yields.

Representative reaction conditions and yields:

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Piperazine + Acetyl chloride | Glacial acetic acid, 40-50 °C, Cu+ catalyst | 60-80% | High chemoselectivity, solid-phase possible |

| Piperazine + Other acyl chlorides (benzoyl, dodecanoyl) | Similar to above | 60-85% | Versatile for various acyl groups |

Source: Nemeckova-Herova & Pazdera, 2014

Preparation via Reaction of Piperazine Mono-Hydrochloride with 2-(2-Chloroethoxy)ethanol

This method, described in a Chinese patent (CN103254153A), focuses on preparing substituted piperazines related structurally to 1-acetyl-2-ethenyl-piperazine by a two-step process involving:

- Step 1: Formation of piperazine mono-hydrochloride by reacting piperazine with piperazine dihydrochloride in a solvent such as methanol, ethanol, or water under reflux conditions.

- Step 2: Nucleophilic substitution reaction between piperazine mono-hydrochloride and 2-(2-chloroethoxy)ethanol in polar solvents (methanol, ethanol) or non-polar solvents (methylene chloride, toluene) at elevated temperatures (40–100 °C).

- Purification: After reaction completion, the mixture is filtered to recover piperazine dihydrochloride for reuse, and the filtrate is concentrated and subjected to vacuum distillation to isolate the high-purity substituted piperazine product.

- Process advantages: This method yields high purity products with low disubstituted impurities, uses low-cost raw materials, and is scalable for industrial production with environmentally friendly solvents and recycling of by-products.

Typical reaction parameters and yields:

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time (h) | Yield / Purity Notes |

|---|---|---|---|---|

| 1 | Piperazine + Piperazine dihydrochloride in methanol | Reflux (~65) | 1.2 | Piperazine mono-hydrochloride isolated |

| 2 | Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol in methanol | 80 | 5.5 | High purity 1-substituted piperazine after distillation |

Synthesis Involving Chloroacetyl Derivatives and Piperazine

In advanced synthetic schemes involving piperazine derivatives substituted at the 1-position, the use of chloroacetyl derivatives is common:

- Preparation of 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one): Piperazine is reacted with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate to yield a bis-chloroacetylated piperazine intermediate.

- Subsequent coupling: This intermediate can be reacted with nucleophiles such as 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles in ethanolic sodium ethoxide to form complex piperazine-linked heterocycles.

- Relevance: While this method is more specialized, it demonstrates the versatility of piperazine functionalization at the 1-position and can be adapted for introducing vinyl or ethenyl substituents through further elaboration.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reaction Steps | Solvent(s) | Temperature Range (°C) | Purification Techniques | Yield / Purity Highlights |

|---|---|---|---|---|---|---|

| 1 | Piperazine + Acetyl chloride | Mono-protonation → Acylation | Glacial acetic acid | 40–50 | Filtration, recrystallization | High chemoselectivity, 60–80% yields |

| 2 | Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol | Nucleophilic substitution, solvent removal, vacuum distillation | Methanol, ethanol, dichloromethane | 40–100 | Vacuum distillation, filtration | High purity, scalable, green process |

| 3 | Piperazine + chloroacetyl chloride + nucleophiles | Bis-chloroacetylation → coupling with nucleophiles | Ethanol | Reflux (78) | Crystallization, chromatographic | Moderate to high yields, complex products |

Research Findings and Practical Considerations

- Chemoselectivity: The use of the piperazine-1-ium cation intermediate is critical to achieving selective mono-substitution at the 1-position, avoiding undesired di-substitution.

- Solvent choice: Polar protic solvents like methanol and ethanol facilitate nucleophilic substitution reactions, while non-polar solvents such as dichloromethane can be used for improved selectivity and easier product isolation.

- Temperature and reaction time: Elevated temperatures (40–100 °C) and reaction times ranging from 1 to 6 hours are typical to ensure complete conversion.

- Purification: Vacuum distillation and recrystallization are effective for obtaining high-purity products, with filtration steps enabling recovery and reuse of by-products like piperazine dihydrochloride.

- Industrial applicability: The methods described are amenable to scale-up due to low-cost reagents, recyclable solvents/by-products, and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethenylpiperazin-1-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens such as chlorine and bromine, along with nucleophiles like hydroxide ions, are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Ethenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Modifications and Substituent Effects

Piperazine derivatives exhibit diverse functionalization patterns that directly influence their chemical and biological profiles:

- Substituent Position and Type: Piperazine analogues with substituents on the nitrogen atoms (e.g., benzyl, phenyl, or hydroxyethyl groups) demonstrate varied receptor binding. For example, replacing a piperidine ring with a piperazine moiety in thiazolopyrimidine derivatives increased hA2A adenosine receptor (hA2AAR) affinity by 10-fold (Ki = 58 nM vs. 594 nM) . The ethenyl group in 1-acetyl-2-ethenyl-piperazine may introduce steric and electronic effects distinct from bulkier substituents (e.g., phenylethyl or furan-2-yl methanone), which are associated with reduced receptor binding in other derivatives .

- Spacer Groups: Ethylene or methylene spacers between the piperazine ring and attached moieties (e.g., quinolones) enhance aqueous solubility (80 μM at pH 2.0–6.5) compared to direct attachment (solubility <20 μM) . The acetyl-ethenyl groups in the target compound may similarly influence solubility depending on spacer presence.

Table 1: Substituent Impact on Key Properties

Physicochemical Properties

- Solubility and pKa: Piperazine derivatives with basic nitrogen atoms exhibit pH-dependent solubility. For example, quinolone-piperazine compounds with ethylene spacers have pKa values of ~6–7, enabling solubility >80 μM, while direct attachment reduces pKa to <3.8 and solubility to <20 μM .

- Hydrogen Bonding: Derivatives like 1-(2-hydroxyethyl)piperazine (2 H-bond donors, 3 acceptors) show moderate hydrophilicity (XLogP3 = -1.1) . The ethenyl group in the target compound likely increases hydrophobicity, affecting membrane permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-acetyl-2-ethenylpiperazine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, piperazine derivatives are often synthesized via Mannich reactions (92% yield reported for similar compounds) or by modifying existing piperazine cores with acetyl and ethenyl groups. Optimization includes adjusting solvent polarity, temperature (e.g., microwave-assisted synthesis for sterically hindered derivatives), and stoichiometric ratios of reagents. Beta-cyclodextrin can reduce toxicity but may require trade-offs in activity .

- Key Data :

- Mannich reaction yield: 92%

- Microwave-assisted synthesis reduces reaction time by 50% compared to conventional methods .

Q. How is 1-acetyl-2-ethenylpiperazine characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions), FT-IR (for functional group analysis), and mass spectrometry (for molecular weight validation). Elemental analysis ensures purity, while X-ray crystallography resolves conformational details. For example, single-crystal XRD confirmed the stereochemistry of related piperazine fragments in drug intermediates .

- Reference Data :

- NMR shifts for acetyl groups: δ 2.1–2.3 ppm (1H); δ 170–175 ppm (13C) .

- IR carbonyl stretch: 1650–1700 cm⁻¹ .

Q. What are the foundational structure-activity relationships (SAR) for piperazine derivatives in medicinal chemistry?

- Methodology : Compare IC50 values across derivatives with varying substituents. For instance, piperazine rings show 9.5-fold higher AChE inhibitory activity (IC50 = 0.90 μM) than ethylenediamine analogs (IC50 = 8.52 μM) due to enhanced steric and electronic interactions. Substituents at the N1 position significantly affect receptor binding .

- Key Table :

| Compound | Substituent (Q) | IC50 (μM) |

|---|---|---|

| 6g | Piperazine | 0.90 |

| 6m | Ethylenediamine | 8.52 |

| 6n | Propylenediamine | 5.50 |

| Source: |

Advanced Research Questions

Q. How can contradictions between toxicity and biological activity data for modified piperazine derivatives be resolved?

- Methodology : Use beta-cyclodextrin inclusion complexes to reduce toxicity (e.g., LD50 increased by 40% in murine models) while monitoring activity loss via in vitro assays. Computational modeling (e.g., molecular docking) identifies structural modifications that retain target affinity. For example, adding hydrophilic groups to the piperazine core mitigates hepatotoxicity without compromising CNS penetration .

- Case Study : Beta-cyclodextrin reduced toxicity but decreased anesthetic activity by 30% in infiltration models .

Q. What computational strategies predict the bioactivity of 1-acetyl-2-ethenylpiperazine derivatives?

- Methodology : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Molecular dynamics simulations assess binding stability to targets (e.g., 5-HT1A receptors). For instance, coplanar aryl ring conformations in arylpiperazines enhance 5-HT1A affinity (Ki = 2.3 nM vs. 15.7 nM for non-coplanar) .

- Tools :

Q. How do reaction conditions influence the stereochemical outcomes of piperazine derivatives during synthesis?

- Methodology : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. For example, Prins reactions under phase-transfer conditions yield hydroxyethyl-lactone precursors with >90% enantiomeric excess. Steric effects in aziridine opening reactions dictate stereochemistry .

- Data :

Q. What strategies address low bioavailability in piperazine-based drug candidates?

- Methodology : Modify logP via prodrug design (e.g., glucuronidation) or incorporate solubilizing groups (e.g., PEG chains). For example, adding N-methyl piperazine to a camptothecin prodrug increased aqueous solubility by 15-fold while maintaining β-glucuronidase activation .

- Case Study : 10-HCPG prodrug solubility: 12 mg/mL vs. 0.3 mg/mL for parent compound .

Methodological Notes

- Data Interpretation : Cross-validate spectroscopic results with computational models to resolve structural ambiguities (e.g., HMBC correlations for quaternary carbons) .

- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, catalyst loading) for optimal yield .

- Contradictions : Replicate studies using identical assay protocols (e.g., AChE inhibition via Ellman’s method) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.